4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 4,5-dimethyl-2-aminobenzenethiol with a suitable nitrile.
Introduction of the Pyridin-2-ylmethyl Group: This step often involves a nucleophilic substitution reaction where pyridin-2-ylmethyl chloride reacts with the benzothiazole derivative.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzamide and pyridine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide may be explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyano group and the benzothiazole ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylethyl)benzamide
Uniqueness
What sets 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide apart is the specific arrangement of its functional groups, which can confer unique chemical properties and biological activities. The presence of both the cyano group and the benzothiazole ring in conjunction with the pyridine moiety makes it a versatile compound for various applications.
Biological Activity
The compound 4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a member of the benzothiazole and benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data tables and research findings.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities. Key areas of interest include:
- Antitumor Activity : Various studies have demonstrated the ability of benzothiazole derivatives to inhibit cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal strains.
The antitumor activity is primarily attributed to the compound's ability to bind to DNA, inhibiting DNA-dependent enzymes and preventing cell division. This mechanism is crucial in targeting rapidly dividing cancer cells.
Case Studies
- Study on Lung Cancer Cell Lines :
- Cell Lines Tested : A549, HCC827, NCI-H358.
- Methodology : MTS cytotoxicity and BrdU proliferation assays were employed to evaluate the effectiveness of the compound.
- Findings : The compound exhibited IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines, indicating potent antitumor activity (Table 1).
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 2.12 | 2D |
HCC827 | 5.13 | 2D |
NCI-H358 | 0.85 | 2D |
A549 | 6.75 | 3D |
HCC827 | 20.46 | 3D |
Table 1: IC50 values of the compound against various lung cancer cell lines.
Efficacy Against Microorganisms
Research has indicated that derivatives of benzothiazole possess antimicrobial properties. The compound was tested against several bacterial strains with notable results.
Case Study Data
- Antimicrobial Testing :
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Results : The compound demonstrated significant inhibition zones in agar diffusion assays.
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Table 2: Antimicrobial activity measured by inhibition zones.
Properties
IUPAC Name |
4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-6-11-20-21(16(15)2)26-23(29-20)27(14-19-5-3-4-12-25-19)22(28)18-9-7-17(13-24)8-10-18/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDVBFQRYBTNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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